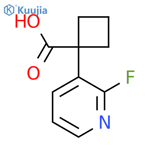Azetidine
Azetidines are a class of heterocyclic organic compounds characterized by the presence of a four-membered nitrogen-containing ring. These molecules exhibit a range of structural and functional properties, making them versatile building blocks in chemical synthesis. Azetidines can be prepared through various synthetic routes such as reduction of azides or cycloamination reactions. Their unique three-dimensional structure allows for diverse molecular interactions, contributing to their potential applications in medicinal chemistry, pharmaceuticals, and agrochemicals.
In pharmaceutical research, azetidines are frequently utilized due to their ability to modulate receptor activity, inhibit enzymes, and act as neurotransmitter analogues. They have shown promise in the development of drugs targeting various diseases including pain management, inflammation, and neurological disorders. Additionally, these compounds can serve as intermediates in the synthesis of more complex molecules, facilitating the creation of novel drug candidates.
The functional groups present on azetidines offer opportunities for further modification, enhancing their suitability for specific applications. Their relatively simple structure combined with multiple reactive sites makes them valuable tools for medicinal chemists and researchers working on molecular design and drug discovery.

| Struktur | Chemischer Name | CAS | MF |
|---|---|---|---|
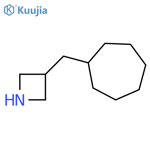 |
3-(cycloheptylmethyl)azetidine | 1479382-12-1 | C11H21N |
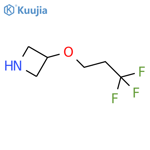 |
3-(3,3,3-Trifluoropropoxy)azetidine | 1309315-48-7 | C6H10F3NO |
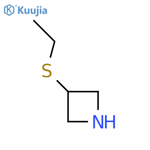 |
3-(Ethylsulfanyl)azetidine | 1342770-64-2 | C5H11NS |
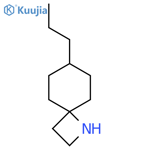 |
7-propyl-1-azaspiro3.5nonane | 1479401-64-3 | C11H21N |
 |
Azetidine-3-thiol | 179337-63-4 | C3H7NS |
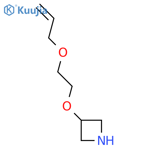 |
3-2-(prop-2-en-1-yloxy)ethoxyazetidine | 1220028-23-8 | C8H15NO2 |
 |
2-Cycloheptylazetidine | 1487813-52-4 | C10H19N |
 |
3-ethyl-3-methylazetidine-1-carboxamide | 1862047-13-9 | |
 |
2-tert-butylazetidine hydrochloride | 1432678-94-8 | C7H16ClN |
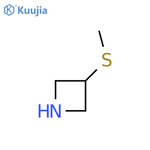 |
3-(methylsulfanyl)azetidine | 742670-23-1 | C4H9NS |
Verwandte Literatur
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
Empfohlene Lieferanten
-
Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte
-
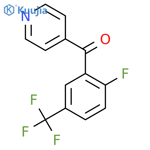
-
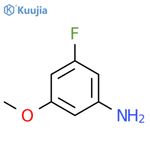 3-Fluoro-5-methoxyaniline Cas No: 2339-58-4
3-Fluoro-5-methoxyaniline Cas No: 2339-58-4 -

-
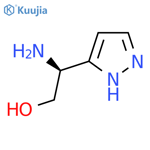
-
